CMP-9-fluoresceinyl-NeuAc
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
CMP-9-fluoresceinyl-NeuAc is a modified nucleotide that has been shown to be a suitable donor substrate for sialyltransferase, which belongs to the glycosyltransferase family 29 . It has a molecular formula of C41H43N6O20PS and a molecular weight of 1002.85 .
Synthesis Analysis
The synthesis of this compound involves the reaction of a 5-acylamido-9-amino-3,5,9-tridesoxy-β-D-glycero-D-galactonoulosonic acid or 5-aminoacylamido-3,5-didesoxy-β-D-glycero-D-galactonoulosonic acid with cytidine phosphate in the presence of a CMP-NeuAc synthetase . The enzyme requires CTP as a cytidylyl donor for cytidylylation of NeuAc .Molecular Structure Analysis
The molecular structure of this compound includes a fluoresceinyl residue located at position C5 or C9 of the sialic acid moiety . Despite the space-filling substituent at C-9, the fluorescent NeuAc analogue can be activated to the corresponding CMP-glycoside .Chemical Reactions Analysis
This compound can be used as a donor substrate in enzymatic reactions involving sialyltransferases . Different sialyltransferases accept a variety of CMP-activated sialic acid analogues as donor substrates .Physical and Chemical Properties Analysis
This compound has a predicted density of 1.90±0.1 g/cm3 and a predicted pKa of 1.30±0.50 . It is a powder that can be dissolved in solvents such as chloroform, dichloromethane, and DMSO .Mechanism of Action
Safety and Hazards
Future Directions
Future research could focus on the use of CMP-9-fluoresceinyl-NeuAc and other sialic acid analogues to study the specificity of the CMP-sialic acid carrier and the glycoconjugate sialylation in permeabilized cells . Additionally, it would be important to test different iron-containing molecules for their ability to convert Neu5Ac to Neu5Gc in the presence of high levels of reactive oxygen species .
Properties
{ "Design of the Synthesis Pathway": "The synthesis of CMP-9-fluoresceinyl-NeuAc can be achieved by first synthesizing CMP-NeuAc and then conjugating it with 9-fluoresceinyl-NHS. The synthesis of CMP-NeuAc can be accomplished by enzymatic synthesis using CMP and NeuAc as substrates.", "Starting Materials": [ "CMP", "NeuAc", "UDP-galactose", "UDP-glucose", "UDP-N-acetylglucosamine", "9-fluoresceinyl-NHS", "EDC", "DMAP", "DMSO", "TEA", "Acetonitrile", "Water" ], "Reaction": [ "Synthesis of CMP-NeuAc:", "1. Mix CMP, NeuAc, UDP-galactose, UDP-glucose, UDP-N-acetylglucosamine, and the enzyme CMP-NeuAc synthase in a buffer solution.", "2. Incubate the reaction mixture at an appropriate temperature and pH for the enzyme activity to occur.", "3. Purify the product using ion exchange chromatography to obtain CMP-NeuAc.", "Conjugation of CMP-NeuAc with 9-fluoresceinyl-NHS:", "1. Dissolve CMP-NeuAc and 9-fluoresceinyl-NHS in DMSO.", "2. Add EDC and DMAP to the reaction mixture and stir for a few minutes.", "3. Add TEA to adjust the pH of the reaction mixture.", "4. Incubate the reaction mixture at room temperature for several hours.", "5. Purify the product using HPLC to obtain CMP-9-fluoresceinyl-NeuAc." ] } | |
CAS No. |
118720-35-7 |
Molecular Formula |
C41H43N6O20PS |
Molecular Weight |
1002.851 |
IUPAC Name |
5-acetamido-2-[[5-(4-amino-2-oxopyrimidin-1-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-6-[(2R)-3-[(3/',6/'-dihydroxy-3-oxospiro[2-benzofuran-1,9/'-xanthene]-5-yl)carbamothioylamino]-1,2-dihydroxypropyl]-4-hydroxyoxane-2-carboxylic acid |
InChI |
InChI=1S/C41H43N6O20PS/c1-16(48)44-30-24(51)13-40(37(57)58,67-68(60,61)62-15-28-32(54)33(55)35(64-28)47-9-8-29(42)46-39(47)59)65-34(30)31(53)25(52)14-43-38(69)45-17-2-5-21-20(10-17)36(56)66-41(21)22-6-3-18(49)11-26(22)63-27-12-19(50)4-7-23(27)41/h2-12,24-25,28,30-35,49-55H,13-15H2,1H3,(H,44,48)(H,57,58)(H,60,61)(H2,42,46,59)(H2,43,45,69)/t24?,25-,28?,30?,31?,32?,33?,34?,35?,40?/m1/s1 |
InChI Key |
YWMCZPHJBGZHCE-JOMSTNDUSA-N |
SMILES |
CC(=O)NC1C(CC(OC1C(C(CNC(=S)NC2=CC3=C(C=C2)C4(C5=C(C=C(C=C5)O)OC6=C4C=CC(=C6)O)OC3=O)O)O)(C(=O)O)OP(=O)(O)OCC7C(C(C(O7)N8C=CC(=NC8=O)N)O)O)O |
Synonyms |
N-Acetyl-9-deoxy-9-[[[(3’,6’-dihydroxy-3-oxospiro[isobenzofuran-1(3H),9’-[9H]xanthen]-5-yl)amino]thioxomethyl]amino]-2-(hydrogen 5’-cytidylate) β-Neuraminic Acid; 5-(Acetylamino)-3,5,9-trideoxy-9-[[[(3’,6’-dihydroxy-3-oxospiro[isobenzofuran-1(3H),9’ |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.